molecular formula C14H14O3 B1208328 2-(Hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]phenol CAS No. 21243-68-5

2-(Hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]phenol

Cat. No.: B1208328
CAS No.: 21243-68-5
M. Wt: 230.26 g/mol
InChI Key: MYCKBSDWUZPDGU-UHFFFAOYSA-N
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Description

4,4’-Dihydroxy-3-(hydroxymethyl)diphenylmethane is an organic compound with the molecular formula C14H14O3. It is characterized by the presence of two hydroxyl groups and a hydroxymethyl group attached to a diphenylmethane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

4,4’-Dihydroxy-3-(hydroxymethyl)diphenylmethane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: It is used in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.

Safety and Hazards

The safety, risk, and hazard information for 4,4’-Dihydroxy-3-(hydroxymethyl)diphenylmethane is not explicitly mentioned in the available resources . It’s important to handle all chemicals with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dihydroxy-3-(hydroxymethyl)diphenylmethane typically involves the reaction of phenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which subsequently undergoes condensation to form the final product. The reaction conditions, such as temperature, pH, and reaction time, can significantly influence the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of 4,4’-Dihydroxy-3-(hydroxymethyl)diphenylmethane is often carried out in large-scale reactors with precise control over reaction parameters. The use of catalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness. The final product is typically purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dihydroxy-3-(hydroxymethyl)diphenylmethane undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, or other substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to the formation of ethers, esters, or other derivatives.

Mechanism of Action

The mechanism of action of 4,4’-Dihydroxy-3-(hydroxymethyl)diphenylmethane involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A (BPA): Similar in structure but lacks the hydroxymethyl group.

    4,4’-Dihydroxybenzophenone: Contains two hydroxyl groups but has a different backbone structure.

    4,4’-Dihydroxy-3,3’-dimethylbiphenyl: Similar hydroxyl substitution pattern but with additional methyl groups.

Uniqueness

4,4’-Dihydroxy-3-(hydroxymethyl)diphenylmethane is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-9-12-8-11(3-6-14(12)17)7-10-1-4-13(16)5-2-10/h1-6,8,15-17H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCKBSDWUZPDGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=C(C=C2)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175490
Record name 4,4'-Dihydroxy-3-(hydroxymethyl)diphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21243-68-5
Record name 4,4'-Dihydroxy-3-(hydroxymethyl)diphenylmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021243685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dihydroxy-3-(hydroxymethyl)diphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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